molecular formula C17H20N2O B2584092 N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide CAS No. 2411199-53-4

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide

カタログ番号 B2584092
CAS番号: 2411199-53-4
分子量: 268.36
InChIキー: YVQCLPYIABGDGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide, also known as GSK-3β inhibitor VII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is an important enzyme involved in various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. GSK-3β inhibitors have been extensively studied as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and diabetes.

作用機序

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide inhibits this compoundβ, which is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway. This compoundβ phosphorylates β-catenin, which leads to its degradation by the proteasome. Inhibition of this compoundβ leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of this compoundβ activity, accumulation of β-catenin, activation of the Wnt/β-catenin pathway, induction of apoptosis, and inhibition of tumor growth.

実験室実験の利点と制限

The advantages of using N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide in lab experiments include its potent and selective inhibition of this compoundβ, its ability to activate the Wnt/β-catenin pathway, and its potential as a therapeutic agent for various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

将来の方向性

For research on N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide include further studies on its safety and efficacy in animal models of various diseases, including cancer, neurodegenerative disorders, and diabetes. Other future directions include the development of more potent and selective this compoundβ inhibitors and the identification of new therapeutic targets for this compoundβ inhibitors.

合成法

The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide involves several steps, including the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl isocyanate, followed by the reaction with propargyl bromide to form the propargylamide intermediate. The final product is obtained by the reaction of the propargylamide intermediate with N-methylmorpholine N-oxide.

科学的研究の応用

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide has been extensively studied as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compoundβ inhibitors have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compoundβ inhibitors have been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compoundβ inhibitors have been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes.

特性

IUPAC Name

N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-4-16(20)19(3)15-7-5-6-12-13-10-11(2)8-9-14(13)18-17(12)15/h4,8-10,15,18H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQCLPYIABGDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。